2-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-5-((4-fluorobenzyl)thio)-1,3,4-oxadiazole
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Overview
Description
2-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-5-((4-fluorobenzyl)thio)-1,3,4-oxadiazole is a complex organic compound that features a benzimidazole moiety linked to an oxadiazole ring through an ethyl chain, with a fluorobenzyl thioether substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-5-((4-fluorobenzyl)thio)-1,3,4-oxadiazole typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of Benzimidazole: The synthesis begins with the formation of the benzimidazole core. This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole is then alkylated using an appropriate alkyl halide to introduce the ethyl chain.
Oxadiazole Formation: The next step involves the cyclization of a hydrazide intermediate with a carbonyl compound to form the 1,3,4-oxadiazole ring.
Thioether Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-5-((4-fluorobenzyl)thio)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the oxadiazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole or fluorobenzyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like thiols or amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups at specific positions on the molecule.
Scientific Research Applications
2-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-5-((4-fluorobenzyl)thio)-1,3,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets.
Chemical Biology: It can be used as a probe to study biological processes, particularly those involving sulfur-containing compounds.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Industrial Applications: It may be used in the development of new materials with specific chemical or physical properties.
Mechanism of Action
The mechanism of action of 2-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-5-((4-fluorobenzyl)thio)-1,3,4-oxadiazole involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The oxadiazole ring may also contribute to the compound’s binding affinity and specificity. The fluorobenzyl thioether group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-5-((4-chlorobenzyl)thio)-1,3,4-oxadiazole
- 2-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-5-((4-methylbenzyl)thio)-1,3,4-oxadiazole
- 2-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-5-((4-nitrobenzyl)thio)-1,3,4-oxadiazole
Uniqueness
The uniqueness of 2-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-5-((4-fluorobenzyl)thio)-1,3,4-oxadiazole lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorobenzyl thioether group, in particular, may enhance its biological activity and stability compared to similar compounds with different substituents.
Properties
IUPAC Name |
2-[2-(1H-benzimidazol-2-yl)ethyl]-5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4OS/c19-13-7-5-12(6-8-13)11-25-18-23-22-17(24-18)10-9-16-20-14-3-1-2-4-15(14)21-16/h1-8H,9-11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUNRBXOGMDFRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCC3=NN=C(O3)SCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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